5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl dimethanesulfonate
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Overview
Description
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bipyrimidine structure, which is functionalized with methoxyphenoxy and dimethanesulfonate groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the halogenation, etherification, cyclization, and chloro-substitution of ethyl malonate . The process begins with the chlorination of diethyl malonate to form 2-chloro diethyl malonate, followed by its reaction with hydroxyanisole to produce 2-(2-methoxyphenoxy) diethyl malonate. Subsequent steps include cyclization and chloro-substitution to yield the desired bipyrimidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be efficient, cost-effective, and environmentally friendly, with high yields and minimal waste. The use of advanced reaction conditions and catalysts ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bipyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with advanced properties
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: This compound shares a similar bipyrimidine core but differs in its functional groups, leading to distinct chemical properties and reactivity.
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diol: Another related compound with hydroxyl groups instead of dimethanesulfonate, affecting its solubility and reactivity.
Uniqueness
The uniqueness of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate lies in its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H16N4O8S2 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
[5-(2-methoxyphenoxy)-6-methylsulfonyloxy-2-pyrimidin-2-ylpyrimidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C17H16N4O8S2/c1-26-11-7-4-5-8-12(11)27-13-16(28-30(2,22)23)20-15(14-18-9-6-10-19-14)21-17(13)29-31(3,24)25/h4-10H,1-3H3 |
InChI Key |
WHLOTIHITYKPNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OS(=O)(=O)C)C3=NC=CC=N3)OS(=O)(=O)C |
Origin of Product |
United States |
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